1-Naphthaldehyde

概述

描述

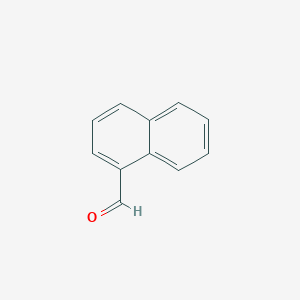

1-Naphthaldehyde (C₁₀H₇CHO) is an aromatic aldehyde featuring a naphthalene backbone substituted with a formyl group at the 1-position. It is a versatile intermediate in organic synthesis, used to prepare metal-organic frameworks (MOFs) , hydrazone derivatives with antioxidant properties , and pharmaceuticals such as terbinafine metabolites . Key physical properties include:

- Melting Point: 1–2°C

- Boiling Point: 160–161°C (15 mmHg)

- Density: 1.148 g/cm³

- Solubility: Miscible in ethanol, ether, acetone, and benzene; insoluble in water .

Its synthesis employs methods like the Sommelet reaction (using α-chloromethylnaphthalene and hexamethylenetetramine in 50% acetic acid) , oxidation of α-methylnaphthalene with selenium dioxide , and reduction of α-naphthonitrile via stannous chloride or diisobutylaluminum hydride .

准备方法

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 1-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4). Another method includes the Vilsmeier-Haack reaction, where naphthalene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of 1-methylnaphthalene using air or oxygen in the presence of a catalyst such as vanadium pentoxide (V2O5). This method is preferred due to its efficiency and scalability .

化学反应分析

1-Naphthaldehyde undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to 1-naphthoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Reduction: Reduction of this compound with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 1-naphthalenemethanol .

Substitution: this compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine (Br2) in the presence of a catalyst to form brominated derivatives .

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Sodium borohydride, lithium aluminum hydride

- Catalysts: Vanadium pentoxide, bromine

Major Products:

- 1-Naphthoic acid (oxidation)

- 1-Naphthalenemethanol (reduction)

- Brominated derivatives (substitution)

科学研究应用

Chemical Properties and Basic Information

- Chemical Formula : C₁₁H₈O

- Molecular Weight : 168.18 g/mol

- Solubility : Soluble in organic solvents like ethanol, ether, acetone, and benzene; insoluble in water .

Synthesis and Reaction Pathways

This compound serves as a precursor in various chemical reactions:

- Canizzaro Reaction : It acts as a starting material for the Canizzaro reaction, producing 1-naphthoic acid and 1-naphthalenemethanol, which are valuable intermediates in organic synthesis .

- Formation of Metal-Organic Frameworks (MOFs) : It is utilized in the synthesis of single-crystalline homochiral porous MOFs, which have applications in gas storage and separation technologies .

Metal-Organic Frameworks (MOFs)

This compound is integral in creating MOFs due to its ability to form stable coordination bonds with metal ions. These structures exhibit high surface areas and tunable porosity, making them suitable for applications such as:

- Gas Storage : MOFs can store gases like hydrogen and methane efficiently.

- Catalysis : They serve as catalysts in various chemical reactions due to their high surface area and active sites.

Organic Photonic Devices

The compound is also explored for its optoelectronic properties. Its derivatives have been studied for use in:

- Fluorescent Sensors : Modified forms of this compound are used as fluorophores for detecting anions and cations .

- Light Emitting Diodes (LEDs) : Its derivatives can be incorporated into organic LEDs due to their luminescent properties.

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various pathogens .

- Antitumor Activity : Studies indicate potential antitumor effects when modified with specific functional groups .

Drug Development

The modification of primary amine functionalized drugs with this compound has led to the development of new compounds with enhanced pharmacological profiles. For instance:

- Zwitterionic Compounds : The condensation of 2-hydroxy-1-naphthaldehyde with amine drugs has resulted in zwitterionic compounds that exhibit improved solubility and bioactivity .

Chromatography

This compound is employed in high-performance liquid chromatography (HPLC) methods for the simultaneous determination of various compounds. For example:

- Simultaneous Determination Methodology : A study developed an HPLC-PDA method utilizing this compound derivatives to analyze multiple active components in herbal formulations with high accuracy and precision .

Case Studies

作用机制

The mechanism of action of 1-naphthaldehyde involves its interaction with various molecular targets. For instance, in enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The formyl group in this compound is highly reactive, allowing it to participate in nucleophilic addition and condensation reactions .

相似化合物的比较

Comparison with Structurally Similar Aldehydes

Benzaldehyde (C₆H₅CHO)

- Reactivity: Benzaldehyde exhibits higher reactivity in Knoevenagel condensations due to minimal steric hindrance. For example, it achieves >99% yield with ethyl cyanoacetate, compared to 45% for 1-naphthaldehyde and 23% for 9-anthraldehyde .

- Metabolism : Unlike this compound, benzaldehyde is primarily metabolized via oxidation to benzoic acid, lacking the complex P450-mediated pathways seen in this compound .

2-Naphthaldehyde (C₁₀H₇CHO)

- Positional Isomerism : The 2-substitution alters electronic and steric properties. For instance, in Mg(ClO₄)₂-mediated photoadditions , 2-naphthaldehyde reacts with benzyltrimethylsilane, whereas this compound forms oxetanes via Paternò-Büchi reactions .

- Biological Activity : Substituents like methoxy groups significantly impact bioactivity. 2-Methoxy-1-naphthaldehyde inhibits strigolactone signaling, whereas this compound lacks this function .

9-Anthraldehyde (C₁₄H₉CHO)

- Steric Effects: The anthracene backbone increases steric hindrance, reducing reactivity in condensations. For example, 9-anthraldehyde yields only 23% in Knoevenagel reactions, versus 45% for this compound .

- Applications : Used in fluorescent Schiff bases for metal ion sensing, contrasting with this compound’s role in MOF synthesis .

Metabolic Pathways and Enzyme Interactions

This compound is a metabolite of the antifungal drug terbinafine , formed via CYP2C19 and CYP3A4 through N-denaphthylation (Pathway 3) . Key findings:

- Enzyme Efficiency : CYP3A4 is 4-fold more efficient than CYP2C19 in producing this compound (Vmax/Km = 4.2 vs. 1.1 µL/min/pmol) .

- Metabolic Stability : this compound is stable in human liver microsomes but undergoes NADPH-dependent decay in recombinant P450 systems .

Comparative Metabolism Table :

Reactivity in Organic Reactions

Paternò-Büchi Reaction

This compound reacts with 2,3-dihydrofuran to form oxetanes in 55% yield, leveraging its naphthyl group’s π-π* transition for photoexcitation . In contrast, benzaldehyde undergoes [2+2] cycloadditions with alkenes.

Knoevenagel Condensation

Steric hindrance from the naphthalene ring reduces reactivity:

| Aldehyde | Reactant | Yield (%) |

|---|---|---|

| Benzaldehyde | Ethyl cyanoacetate | >99 |

| This compound | Ethyl cyanoacetate | 45 |

| 9-Anthraldehyde | Ethyl cyanoacetate | 23 |

生物活性

1-Naphthaldehyde, an aromatic aldehyde, has garnered significant attention in the scientific community due to its diverse biological activities. This compound serves as a precursor in organic synthesis and has implications in medicinal chemistry, particularly for its antimicrobial and antioxidant properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene ring structure with an aldehyde functional group at the first position. Its molecular formula is , and it exhibits properties typical of aromatic aldehydes, including reactivity in nucleophilic addition and condensation reactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Fungal Strains Tested | Antifungal Activity (%) |

|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Staphylococcus aureus | 20 | Aspergillus niger | 55 |

| Escherichia coli | 18 | Aspergillus flavus | 45 | |

| Klebsiella pneumoniae | 20 | Alternaria solani | 35 | |

| Ligand HNSM | Staphylococcus epidermidis | 22 | - | - |

| Tin complex [Sn(HNSM)Cl2(H2O)2] | Bacillus subtilis | 18 | - | - |

The above table summarizes findings from various studies indicating that compounds derived from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains .

The antimicrobial mechanism of this compound involves disruption of bacterial cell membranes and interference with cellular metabolic processes. Studies suggest that the compound's ability to form complexes with metal ions enhances its antimicrobial potency. For example, metal complexes derived from naphthaldehyde have shown improved activity compared to their non-complexed counterparts .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of various Schiff bases derived from this compound. The results indicated that these derivatives exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with some achieving inhibition zones comparable to standard antibiotics .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of naphthaldehyde derivatives against Aspergillus species. The study found that certain derivatives not only inhibited fungal growth but also demonstrated significant antioxidant activities, suggesting their potential use in therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. The radical scavenging effect was measured using the DPPH assay, where ligands derived from naphthaldehyde demonstrated substantial antioxidant capacity. For instance, one study reported a maximum antioxidant activity of 119 ppm for a specific ligand derived from naphthaldehyde .

常见问题

Q. Basic Research: What are the optimal synthesis routes for 1-Naphthaldehyde, and how can purity be validated experimentally?

This compound is typically synthesized via Friedel-Crafts acylation of naphthalene using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include oxidation of 1-naphthalenemethanol using oxidizing agents like pyridinium chlorochromate (PCC). To validate purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . High-performance liquid chromatography (HPLC) with UV detection (λ~254 nm) is recommended for quantifying residual solvents or byproducts .

Q. Basic Research: What physicochemical properties of this compound are critical for experimental design in organic synthesis?

Key properties include:

- Molecular weight : 156.18 g/mol

- Boiling point : 286–288°C (decomposes)

- Solubility : Low in water (~0.1 g/L at 25°C), soluble in ethanol, ether, and chloroform.

- UV-Vis absorption : Strong absorbance at ~290 nm due to the naphthyl chromophore.

These properties dictate solvent selection (e.g., non-polar solvents for stability), reaction temperature limits, and spectroscopic characterization protocols .

Q. Advanced Research: How does this compound participate in cytochrome P450-mediated metabolic pathways, and what experimental models validate its bioactivation?

This compound is a metabolite of terbinafine, formed via CYP2C19/3A4-mediated N-dealkylation. In vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms demonstrate Michaelis-Menten kinetics (Km = 12–18 µM, Vmax = 0.8–1.2 nmol/min/mg protein). Researchers should combine HPLC-UV for metabolite quantification with kinetic assays (e.g., NADPH depletion rates) to confirm enzymatic activity. Computational docking (e.g., AutoDock Vina) can model substrate-enzyme interactions to identify binding residues .

Q. Advanced Research: What are the environmental persistence and degradation mechanisms of this compound, and how can they be monitored?

This compound undergoes photodegradation in aqueous media (half-life ~48–72 hours under UV light) and microbial degradation in soil (aerobic bacteria like Pseudomonas spp.). For environmental monitoring, solid-phase microextraction (SPME) coupled with GC-MS detects trace levels (detection limit ~0.1 ppb). Sediment samples require Soxhlet extraction with dichloromethane, followed by silica gel cleanup to remove interfering hydrocarbons .

Q. Advanced Research: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Matrix effects (e.g., plasma proteins) complicate quantification. Solutions include:

- Derivatization : Use pentafluorobenzyl hydroxylamine (PFBHA) to stabilize aldehydes for GC-electron capture detection (ECD).

- Internal standards : Deuterated analogs (e.g., d₃-1-Naphthaldehyde) improve precision in LC-MS/MS.

- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate reduces lipid interference .

Q. Advanced Research: How can computational models predict the reactivity of this compound in heterogeneous catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model adsorption energies on metal catalysts (e.g., Pd/Al₂O₃) and predict reaction pathways (e.g., hydrogenation to 1-naphthalenemethanol). Researchers should validate models with in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate species .

Q. Advanced Research: How should researchers address contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., LD₅₀ variations) often stem from differences in exposure routes (oral vs. inhalation) or model organisms (rats vs. zebrafish). To resolve these:

- Conduct systematic reviews using PRISMA guidelines to assess study quality .

- Apply Hill’s criteria (e.g., biological plausibility, dose-response consistency) to evaluate causality .

- Perform meta-analyses with fixed/random-effects models to quantify heterogeneity .

Q. Methodological Notes

- Data Presentation : Raw data (e.g., kinetic constants, spectral peaks) should be tabulated in supplementary materials, with processed data (means ± SD) in the main text .

- Reproducibility : Detailed experimental protocols (e.g., CYP assay conditions) must align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research .

属性

IUPAC Name |

naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058775 | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 1-Naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

66-77-3, 30678-61-6 | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030678616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3I0B5F8SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。